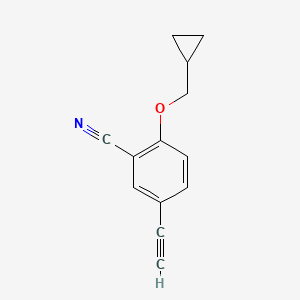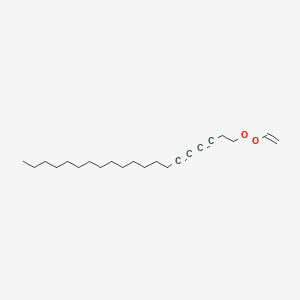
1-Ethenylperoxyicosa-3,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Docosadiynoic acid is a long-chain diynoic acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of a 22-carbon chain. This compound is known for its ability to undergo polymerization and exhibit chromatic properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through the polymerization of diacetylene monomers. The process involves the use of specific catalysts and reaction conditions to achieve the desired polymerization. For instance, the polymerization can be initiated by UV irradiation or thermal activation, leading to the formation of polydiacetylene structures .
Industrial Production Methods: In industrial settings, the production of 5,7-docosadiynoic acid involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process typically includes the purification of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Docosadiynoic acid undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under specific conditions, forming polydiacetylene structures with unique optical properties.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less commonly studied compared to its polymerization behavior.
Common Reagents and Conditions:
Polymerization: UV light or thermal activation is commonly used to initiate polymerization.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Polydiacetylene: The primary product of polymerization, known for its chromatic properties.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
5,7-Docosadiynoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli. The molecular targets and pathways involved include the interaction of the compound with light or thermal energy, leading to the formation of conjugated polymer chains .
Comparación Con Compuestos Similares
- 10,12-Pentacosadiynoic Acid
- 10,12-Tricosadiynoic Acid
- 5,7-Tetracosadiynoic Acid
Comparison: 5,7-Docosadiynoic acid is unique due to the specific positioning of its triple bonds, which influences its polymerization behavior and chromatic properties.
Propiedades
Fórmula molecular |
C22H36O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-ethenylperoxyicosa-3,5-diyne |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-4-2/h4H,2-3,5-16,21-22H2,1H3 |
Clave InChI |
RPKWMOGPJHAAHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC#CC#CCCOOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


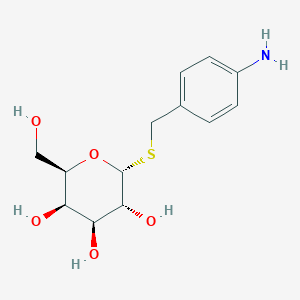
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
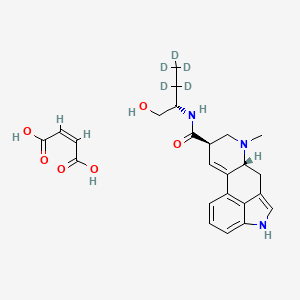

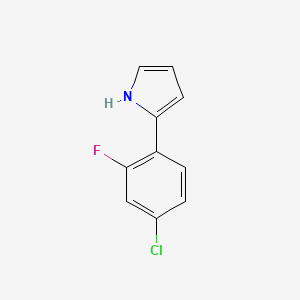
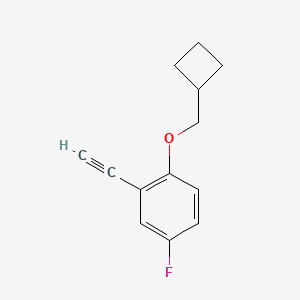

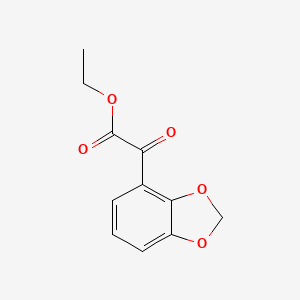
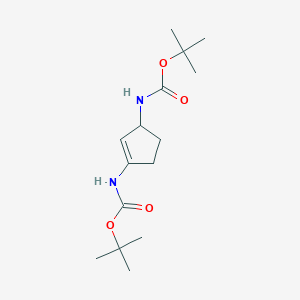
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
